molecular formula C13H11NO B11902428 4-(Quinolin-3-yl)but-3-en-2-one

4-(Quinolin-3-yl)but-3-en-2-one

Cat. No.: B11902428
M. Wt: 197.23 g/mol
InChI Key: PECQMBYMPKIUNA-VOTSOKGWSA-N
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Description

4-(Quinolin-3-yl)but-3-en-2-one is a quinoline-derived enone compound characterized by a conjugated α,β-unsaturated ketone system attached to the quinoline scaffold at position 3. The quinoline moiety imparts aromaticity and electronic diversity, while the enone group contributes to reactivity in Michael additions, cycloadditions, and bioactivity modulation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

(E)-4-quinolin-3-ylbut-3-en-2-one

InChI

InChI=1S/C13H11NO/c1-10(15)6-7-11-8-12-4-2-3-5-13(12)14-9-11/h2-9H,1H3/b7-6+

InChI Key

PECQMBYMPKIUNA-VOTSOKGWSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC2=CC=CC=C2N=C1

Canonical SMILES

CC(=O)C=CC1=CC2=CC=CC=C2N=C1

Origin of Product

United States

Biological Activity

4-(Quinolin-3-yl)but-3-en-2-one is a compound that belongs to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline ring system attached to a butenone moiety. This structural configuration is crucial for its biological activity, particularly in interactions with various biological targets.

1. Antimicrobial Activity

Research has shown that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies on substituted quinoline compounds have indicated their effectiveness against Mycobacterium tuberculosis and other pathogens. The structure-activity relationship (SAR) analyses suggest that modifications to the quinoline moiety can enhance antibacterial efficacy .

CompoundTarget PathogenActivity
This compoundMycobacterium tuberculosisModerate activity
N-Cycloheptylquinoline-2-carboxamideM. tuberculosisHigher activity than standards

2. Anticancer Potential

The anticancer properties of quinoline derivatives have been extensively studied, with several compounds showing promise in inhibiting cancer cell proliferation. For example, derivatives have been reported to induce apoptosis in various cancer cell lines, including breast and lung cancers . The mechanism often involves the inhibition of key signaling pathways and modulation of gene expression.

Case Study:
A study involving quinolinone derivatives demonstrated that certain modifications could enhance their cytotoxic effects against cancer cells while sparing normal cells .

3. Enzyme Inhibition

This compound has been investigated for its ability to inhibit enzymes related to neurodegenerative diseases. Specifically, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for Alzheimer's disease treatment. Compounds with similar structures have exhibited varying degrees of AChE inhibitory activity, indicating the potential for developing new therapeutics targeting cholinergic dysfunctions .

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with DNA: Some quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: By binding to active sites of enzymes like AChE or DNA topoisomerases, these compounds can inhibit their functions, leading to therapeutic effects.

Research Findings

Recent studies have utilized quantitative structure–activity relationship (QSAR) models to predict the biological activity of various quinoline derivatives, including this compound. These models help identify structural features that contribute to enhanced activity against specific targets such as cancer cells or bacteria .

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity

The quinoline structure, including derivatives like 4-(Quinolin-3-yl)but-3-en-2-one, has been extensively studied for its antimicrobial properties. Quinolinones have been shown to exhibit activity against a range of pathogens, including bacteria and fungi. For example, a study highlighted the synthesis of quinolinone-thiosemicarbazone hybrids that demonstrated potent activity against Mycobacterium tuberculosis and other drug-resistant strains . This suggests that compounds with similar structural motifs could also possess significant antimicrobial properties.

1.2 Anticancer Potential

Research indicates that quinoline derivatives can have anticancer effects. For instance, derivatives of quinolin-4-one have shown cytotoxic activity against various cancer cell lines, including breast and lung cancer . The mechanism often involves the induction of apoptosis in cancer cells. Given its structure, this compound may similarly exhibit anticancer properties, warranting further investigation.

1.3 Antiviral Properties

Some quinoline derivatives are being explored for their antiviral activities. For example, elvitegravir, a quinoline derivative, is used in HIV treatment by inhibiting the integrase enzyme crucial for viral replication . The potential for this compound to act similarly in viral infections could be an area for future research.

Synthetic Utility

2.1 Synthesis of Bioactive Compounds

The compound can serve as a precursor in the synthesis of more complex bioactive molecules. Its unique functional groups allow for various chemical transformations that can lead to the development of new drugs with enhanced efficacy and selectivity . For example, methods such as the Gould–Jacobs reaction can be adapted to synthesize quinoline derivatives from simpler starting materials .

2.2 Structural Diversity

The ability to modify this compound opens avenues for creating structurally diverse compounds that might exhibit varied biological activities. This structural diversity is crucial in drug discovery as it allows researchers to optimize pharmacological profiles through systematic modifications.

Case Studies

Study Focus Findings Implications
Antimycobacterial ActivityNovel quinolinone-thiosemicarbazone hybrids showed excellent activity against M. tuberculosis strains .Suggests potential for developing new anti-TB agents based on similar structures.
Anticancer ActivityQuinolinone derivatives induced apoptosis in breast cancer cell lines .Indicates potential for developing anticancer therapies using related compounds.
Antiviral ResearchElvitegravir's mechanism of action as an integrase inhibitor .Highlights the importance of quinoline derivatives in antiviral therapy development.

Chemical Reactions Analysis

Nucleophilic Additions and Cyclization Reactions

The α,β-unsaturated ketone moiety undergoes regioselective nucleophilic attacks. For example:

  • Michael Addition : Reaction with hydrazine hydrate in DMF yields pyrazolinylquinoline derivatives (56% yield) .

  • Cyclocondensation : With anthranilic acid under basic conditions, intramolecular (1,6)-cyclization forms 3-(4-methoxybenzoyl)quinoline-4(3H)-one via ketene intermediates .

Key Data :

Reaction TypeReagents/ConditionsProductYieldSource
Michael AdditionHydrazine hydrate, DMF, ΔPyrazolinylquinoline56%
Friedländer CyclizationAnthranilic acid, NaOH, Δ3-(4-Methoxybenzoyl)quinoline-4(3H)-one60–92%

Reduction and Oxidation Pathways

The enone system exhibits redox flexibility:

  • Ketone Reduction : NaBH₄ in MeOH selectively reduces the carbonyl to a secondary alcohol, forming 4-hydroxytetrahydroquinoline derivatives (90% yield) .

  • Oxidative Dehydration : Treatment with p-chloranil converts reduced intermediates to aromatic quinolines (65–81% yield) .

Mechanistic Insight :
Reduction proceeds via hydride transfer to the carbonyl, while oxidation involves radical intermediates stabilized by the quinoline π-system .

Grignard and Organometallic Reactions

The ketone reacts with organomagnesium reagents:

  • Grignard Addition : Ethylmagnesium bromide adds to the carbonyl, forming tertiary alcohols, which undergo HCl-mediated elimination to yield ethyl 7-methoxy-6,9-dimethyl-4H-benzo[de]quinoline-3-carboxylate .

Limitations :
Asymmetric reduction attempts using NaBH₄–NiCl₂ systems failed due to stereochemical instability .

Acid/Base-Mediated Transformations

  • Alkaline Hydrolysis : Aqueous NaOH at 50°C cleaves the enone system, yielding 3-(quinolin-3-yl)-3-oxopropanoic acid (94% yield) .

  • Acid-Catalyzed Cyclization : CF₃SO₃H promotes Friedel-Crafts acylation, forming tricyclic cyclohexanones (60% yield) .

Spectroscopic Evidence :

  • IR: 1734 cm⁻¹ (carboxylic acid C=O) .

  • ¹H NMR: δ 12.37 ppm (carboxylic acid -OH) .

Heterocyclic Ring Expansion/Contraction

Reactions with o-quinones (e.g., 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone) lead to:

  • Ring Expansion : Forms 5,7-di(tert-butyl)-2-(quinoline-2-yl)-1,3-tropolone .

  • Ring Contraction : Generates 2-azabicyclo[3.3.0]octa-2,7-diene-4,6-dione-N-oxide .

DFT Analysis :
Tautomeric equilibria favor NH-tautomers over OH-forms by ΔG = −3.2 kcal/mol .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents/Modifications Synthesis Method Yield (%) Melting Point (K) Key Bioactivity
4-(Quinolin-3-yl)but-3-en-2-one Quinolin-3-yl, enone Claisen-Schmidt (inferred) N/A N/A Anticancer (predicted)
3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one Quinoline, 4-Cl-phenyl Claisen-Schmidt 72 453–455 Antimicrobial, anticancer
(E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one (A2) 3,4-Dimethoxy-phenyl Aldol condensation 89 N/A Cytotoxicity screening
4-(4-Nitrophenyl)but-3-en-2-one 4-Nitro-phenyl Aldol condensation N/A N/A Reactive intermediate
4-(3,4-Dichlorophenyl)but-3-en-2-one 3,4-Dichloro-phenyl Condensation N/A N/A Agrochemical intermediate

Key Findings and Implications

  • Positional Isomerism: Quinoline substitution at position 3 (vs. 7 or 2) modulates electronic effects and bioactivity.
  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂, Cl) enhance electrophilicity, while electron-donating groups (e.g., OMe) reduce reactivity .
  • Synthetic Flexibility: Claisen-Schmidt condensations and cross-coupling reactions are versatile for generating diverse enone-quinoline hybrids .

Preparation Methods

Palladium-Catalyzed Coupling of Halogenated Quinolines

The Heck reaction serves as a cornerstone for introducing the butenone side chain to the quinoline nucleus. Starting from ethyl 4-bromo-6-methoxy-8-methylquinoline-3-carboxylate (1 ), palladium-catalyzed coupling with but-3-en-1-yl groups generates ethyl 4-(but-3-en-1-yl)-6-methoxy-8-methylquinoline-3-carboxylate (2 ) in 75% yield. This step establishes the critical α,β-unsaturated ester framework, which is subsequently reduced using NiCl₂–NaBH₄ in a CH₃CN–H₂O solvent system to yield the saturated ester (3 ).

Functional Group Interconversion to Enone

Hydrolysis of the ester group in 3 under acidic conditions (e.g., HCl/EtOH) produces the corresponding carboxylic acid, which undergoes decarboxylation upon heating to yield 4-(quinolin-3-yl)but-3-en-2-one. Alternatively, direct oxidation of the α,β-unsaturated ester via ozonolysis or selective hydrogenation followed by ketone formation has been proposed but requires further optimization.

Friedel–Crafts Acylation for Direct Ketone Installation

Cyclohexanone Formation via Acid Catalysis

Friedel–Crafts acylation proves effective for constructing the tricyclic cyclohexanone intermediate. Treatment of α,β-unsaturated ester 2 with CF₃SO₃H promotes intramolecular acylation, yielding a cyclohexanone-fused quinoline derivative in 60% yield. While this method prioritizes annulation, adapting the conditions for intermolecular acylation—using acetyl chloride and AlCl₃—could directly install the butenone group at the quinoline’s 3-position.

Limitations and Side Reactions

Competitive electrophilic substitution at the quinoline’s electron-rich positions (e.g., C-6 or C-8) may necessitate directing groups. For instance, methoxy or methyl substituents at C-6 and C-8 in 1 enhance regioselectivity during acylation.

Wittig Reaction for Enone Synthesis

Ylide Generation and Coupling

The Wittig reaction offers a streamlined route to the enone system. Methyltriphenylphosphonium bromide reacts with KO* t*-Bu in THF to generate the ylide, which subsequently couples with quinoline-3-carbaldehyde to form this compound. This method, adapted from similar protocols, achieves moderate yields (50–60%) but requires stringent anhydrous conditions.

Asymmetric Reduction for Chiral Centers

For stereoselective synthesis, asymmetric hydrogenation of the intermediate α,β-unsaturated ketone using chiral catalysts (e.g., Ru-BINAP) can introduce chirality at C-2, though this remains unexplored for the target compound.

Oxidation of Allylic Alcohols

Chromic Acid-Mediated Oxidation

In analogous systems, chromic acid in acetic acid oxidizes allylic alcohols to ketones. For example, oxidation of 3-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline yields the corresponding isoquinolin-4(3H)-one in 55% yield. Applying this to a 3-(but-3-en-2-ol)quinoline precursor would directly furnish the target enone.

Alternative Oxidants

Swern oxidation (oxalyl chloride, DMSO) or Dess–Martin periodinane may offer milder conditions, minimizing quinoline ring degradation. Preliminary studies suggest Dess–Martin periodinane achieves 70–80% conversion in related substrates.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)AdvantagesLimitations
Heck CouplingPd-catalyzed C–C bond75High regioselectivityMulti-step, requires ester hydrolysis
Friedel–CraftsElectrophilic acylation60Direct annulationCompeting substitutions
Wittig ReactionYlide coupling55Single-step enone formationSensitivity to moisture
OxidationChromic acid oxidation55Simple precursorOveroxidation risks

Q & A

Q. How to interpret conflicting reports on the anti-inflammatory activity of quinoline chalcones?

  • Cell line variability: Differences in inflammatory mediator expression (e.g., COX-2, TNF-α) across models (e.g., RAW 264.7 vs. primary macrophages) affect response.
  • Dose-dependent effects: Sub-cytotoxic concentrations may fail to inhibit signaling pathways effectively .

Tables

Table 1: Key Synthetic Routes and Yields

Starting MaterialsConditionsYieldReference
3-Acetylquinoline + 4-Cl-benzaldehydeKOH/EtOH, RT, 12 h72%
Quinoline-acetyl + FurfuralOrganocatalyst, THF85%*
*Theoretical yield based on analogous reactions.

Table 2: Biological Activity of Selected Derivatives

DerivativeBioactivityIC50/EC50ModelReference
4-(3-CF₃-phenyl)but-3-en-2-oneAnticancer12 µMHeLa cells
4-(4-Hydroxy-3-methoxyphenyl)Anti-inflammatory45 µMRAW 264.7

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